N-(3-methylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound belongs to a class of tricyclic sulfonamide derivatives characterized by a fused thia-triaza core structure. Its IUPAC name reflects a complex architecture: a tricyclo[8.4.0.0²,⁷]tetradeca-hexaen system with sulfur (8,8-dioxo-8λ⁶-thia), nitrogen (3,5,9-triaza), and acetamide substituents. Key structural features include:
- A 3-methylphenyl group attached to the acetamide nitrogen.
- A 2-methylbenzyl (2-methylphenyl)methyl group at position 9 of the tricyclic core.
- A sulfanylacetamide moiety bridging the tricyclic system and the aromatic substituent.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-18-8-7-11-21(14-18)29-25(32)17-35-27-28-15-24-26(30-27)22-12-5-6-13-23(22)31(36(24,33)34)16-20-10-4-3-9-19(20)2/h3-15H,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEQIUORKYLZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure with multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 530.66 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Acetamide, sulfanyl, dioxo |
| Molecular Framework | Triazatricyclo with multiple aromatic rings |
| CAS Number | 932529-48-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the sulfanyl group enhances its reactivity and potential for binding to biological macromolecules.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites.
- Antioxidant Activity : The dioxo groups may contribute to scavenging free radicals.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The compound has demonstrated efficacy against a range of microbial pathogens, suggesting potential use as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary data indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Case Study on Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
Research Findings Summary
| Study Type | Findings |
|---|---|
| Anticancer Studies | Induced apoptosis in MCF-7 cells |
| Antimicrobial Activity | MIC of 32 µg/mL against S. aureus |
| Anti-inflammatory Research | Reduced levels of TNF-alpha in treated macrophages |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogues differ primarily in aromatic substituents and core heteroatom composition. Key examples include:
*Estimated using atomic composition.
Key Observations:
- Electron-Withdrawing vs.
- Heteroatom Substitution: The oxa-triaza core in replaces sulfur with oxygen, reducing electronegativity and altering hydrogen-bonding capacity.
- Hydrophilicity: The hydroxymethyl group in increases polarity, likely improving aqueous solubility relative to the target compound.
Methodologies for Comparative Analysis
- Molecular Networking (MS/MS): Cosine scores (1–0) quantify fragmentation pattern similarities. The target compound and may cluster with a high cosine score (>0.8) due to shared sulfonamide fragmentation, whereas ’s oxa-core could lower similarity .
- Graph-Based Structure Comparison: Graph isomorphism algorithms capture topological similarities, such as the tricyclic core shared across all three compounds. However, computational complexity (NP-hard) limits scalability for large datasets .
- Lumping Strategy: In environmental or metabolic studies, these compounds may be grouped as a single surrogate due to shared reactivity (e.g., sulfonamide hydrolysis) .
Bioactivity and Chemical Space
- NP-like Chemical Space: The target compound’s synthetic origin contrasts with natural products (NPs), but its tricyclic core aligns with NP-like regions in chemographic maps (e.g., ZINC databases).
- Hypothesized Bioactivity: Analogues like and may exhibit varied kinase inhibition profiles due to substituent-driven changes in steric bulk and electronic effects. For example, the chloro group in could enhance interactions with hydrophobic enzyme pockets.
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
